(S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate
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Overview
Description
(S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-tert-butyl carbamate and 3-chlorobenzaldehyde.
Formation of Intermediate: The reaction between (S)-tert-butyl carbamate and 3-chlorobenzaldehyde in the presence of a suitable base, such as sodium hydride, leads to the formation of an intermediate.
Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using ethylene oxide under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the dechlorinated phenyl derivative.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound may act by:
Inhibition of Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Pathway Modulation: The compound can modulate signaling pathways involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chlorpropham: Isopropyl N-(3-chlorophenyl) carbamate, used as a plant growth regulator and sprout suppressant.
Carbaryl: 1-naphthyl N-methylcarbamate, used as an insecticide.
Aldicarb: 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime, used as a pesticide.
Uniqueness
(S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYMATJMMKRYJJ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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